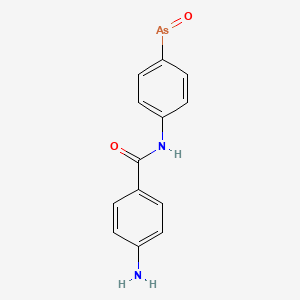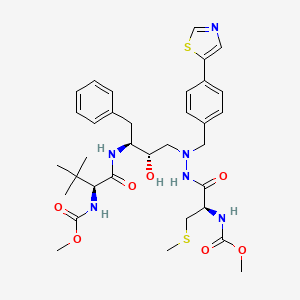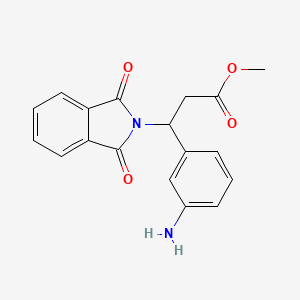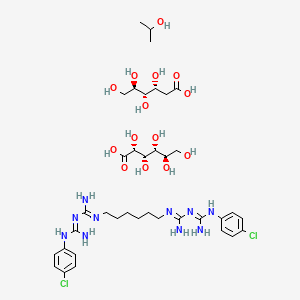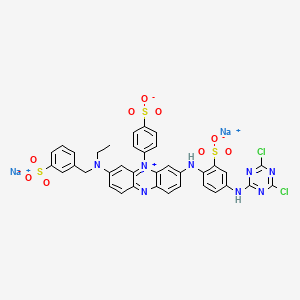
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is a type of phenazinium dye, which is often utilized in biological staining, textile dyeing, and as a pH indicator due to its distinct color changes under different conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenazinium core. The process includes:
Formation of the Phenazinium Core: This is achieved through the condensation of appropriate aromatic amines with phenazine derivatives under controlled conditions.
Introduction of Sulphonate Groups: Sulphonation is carried out using concentrated sulfuric acid or chlorosulfonic acid to introduce sulphonate groups at specific positions on the phenazinium ring.
Attachment of Triazinyl and Amino Groups: The triazinyl group is introduced via nucleophilic substitution reactions involving 4,6-dichloro-1,3,5-triazine. Amino groups are then attached through further substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:
Large-Scale Sulphonation: Using industrial-grade sulfuric acid or chlorosulfonic acid.
Efficient Coupling Reactions: Utilizing high-efficiency catalysts to ensure complete reactions and high yields.
Purification: The final product is purified through crystallization, filtration, and drying to obtain the disodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinonoid structures.
Reduction: Reduction reactions can lead to the formation of leuco forms, which are colorless or less intensely colored.
Substitution: Various substitution reactions can occur, particularly involving the sulphonate and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Leuco forms.
Substitution Products: Various substituted phenazinium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a pH indicator and redox indicator due to its distinct color changes under different conditions. It is also employed in analytical chemistry for the detection of various ions and molecules.
Biology
In biological research, it serves as a vital stain for microscopy, allowing researchers to visualize cellular components and structures. It is particularly useful in staining nucleic acids and proteins.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and in photodynamic therapy for cancer treatment.
Industry
Industrially, it is used in textile dyeing, providing vibrant and long-lasting colors to fabrics. It is also utilized in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with biological molecules such as nucleic acids and proteins. The sulphonate groups enhance its solubility in aqueous environments, facilitating its uptake by cells. The triazinyl and amino groups allow for specific binding interactions, while the phenazinium core is responsible for its redox properties and color changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Blue: Another phenazinium dye with similar staining properties but different chemical structure.
Azure B: A related compound used in biological staining with a slightly different color profile.
Janus Green B: Used in histology for staining mitochondria, with a different mechanism of action.
Uniqueness
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt stands out due to its unique combination of sulphonate, triazinyl, and amino groups, which confer specific binding properties and solubility characteristics. Its vibrant color and stability under various conditions make it particularly valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
83949-27-3 |
|---|---|
Molekularformel |
C36H26Cl2N8Na2O9S3 |
Molekulargewicht |
927.7 g/mol |
IUPAC-Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C36H28Cl2N8O9S3.2Na/c1-2-45(20-21-4-3-5-27(16-21)57(50,51)52)25-10-15-29-32(19-25)46(24-8-11-26(12-9-24)56(47,48)49)31-17-22(6-13-28(31)41-29)39-30-14-7-23(18-33(30)58(53,54)55)40-36-43-34(37)42-35(38)44-36;;/h3-19H,2,20H2,1H3,(H4,40,41,42,43,44,47,48,49,50,51,52,53,54,55);;/q;2*+1/p-2 |
InChI-Schlüssel |
ILGHAAGDHJQEPS-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])N=C3C=C2)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


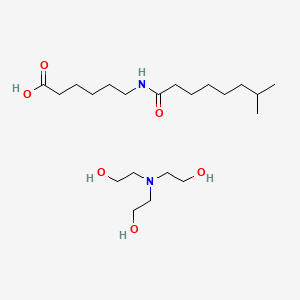
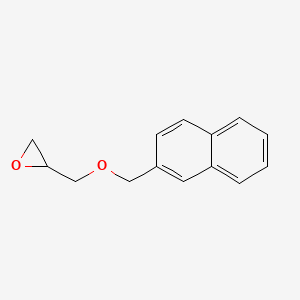
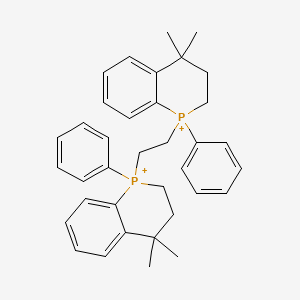
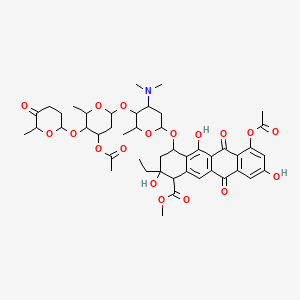
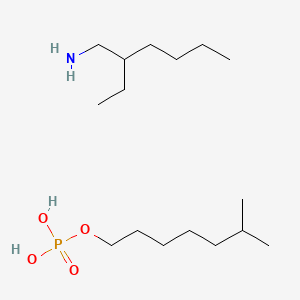
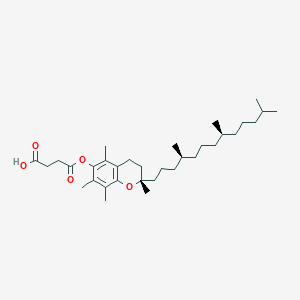


![4,8,11-trihydroxy-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12795231.png)
